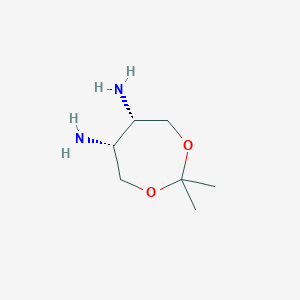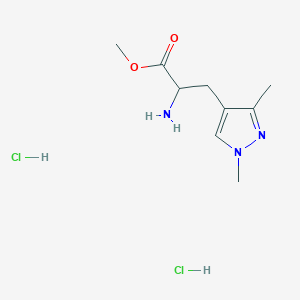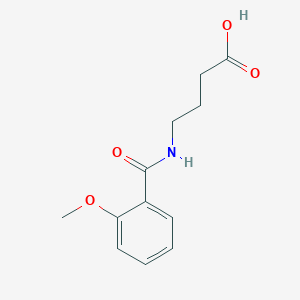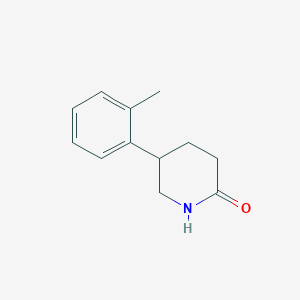
N-(2,4-dichlorophenyl)-4-phenylquinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-4-phenylquinazolin-2-amine is a useful research compound. Its molecular formula is C20H13Cl2N3 and its molecular weight is 366.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Quinazoline derivatives have been identified as potent apoptosis inducers, contributing significantly to anticancer research. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a closely related compound, has been shown to be a potent apoptosis inducer with excellent blood-brain barrier penetration, demonstrating high efficacy in human MX-1 breast and other mouse xenograft cancer models (Sirisoma et al., 2009). This highlights the potential of quinazoline derivatives in developing treatments for cancers that are challenging to treat due to the protective environment of the brain.
Antimicrobial Activities
Quinazolinone compounds have been synthesized and evaluated for their antimicrobial activities, showing promise as potential antimicrobial agents. A study on the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones revealed that certain derivatives exhibited good activity against standard drugs, indicating their potential use in combating microbial infections (Patel & Shaikh, 2011).
Synthesis and Molecular Studies
Research into the synthesis of quinazoline derivatives continues to evolve, with studies exploring novel methods to create and modify these compounds. For instance, the acid-catalyzed synthesis of 2-(2-aminophenyl)quinazoline-4-amine and its reaction with aromatic aldehydes under microwave irradiation demonstrates a simple and efficient method for producing various N-aryl heterocyclic substituted-4-aminoquinazoline compounds (Marinho & Proença, 2016). These methodologies open new avenues for creating quinazoline derivatives with potential therapeutic applications.
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3/c21-14-10-11-18(16(22)12-14)24-20-23-17-9-5-4-8-15(17)19(25-20)13-6-2-1-3-7-13/h1-12H,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDJQLANCDFIFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2372795.png)


![(E)-2-cyano-3-(2,3-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2372799.png)


![4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile](/img/structure/B2372805.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2372807.png)




![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2372817.png)
